molecular formula C9H10O2S B1607672 4-[(Methylsulfanyl)methyl]benzoic acid CAS No. 67003-48-9

4-[(Methylsulfanyl)methyl]benzoic acid

Cat. No.: B1607672
CAS No.: 67003-48-9
M. Wt: 182.24 g/mol
InChI Key: RRZKHKRMPGMOFO-UHFFFAOYSA-N
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Description

4-[(Methylsulfanyl)methyl]benzoic acid is an organic compound with the molecular formula C9H10O2S. It is characterized by a benzoic acid core substituted with a methylsulfanyl group at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Methylsulfanyl)methyl]benzoic acid typically involves the introduction of a methylsulfanyl group to a benzoic acid derivative. One common method is the nucleophilic substitution reaction where a suitable benzoic acid derivative reacts with a methylsulfanyl reagent under controlled conditions. For example, 4-bromomethylbenzoic acid can be treated with sodium methylsulfide in a polar aprotic solvent like dimethylformamide at elevated temperatures to yield this compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 4-[(Methylsulfanyl)methyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-[(Methylsulfanyl)methyl]benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Methylsulfanyl)methyl]benzoic acid depends on its specific application. In general, the compound can interact with various molecular targets through its carboxylic acid and methylsulfanyl groups. These interactions can influence enzyme activity, receptor binding, and other biochemical processes. The exact pathways involved would vary based on the context of its use .

Comparison with Similar Compounds

Uniqueness: 4-[(Methylsulfanyl)methyl]benzoic acid is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications .

Properties

IUPAC Name

4-(methylsulfanylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c1-12-6-7-2-4-8(5-3-7)9(10)11/h2-5H,6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZKHKRMPGMOFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368903
Record name 4-[(Methylsulfanyl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67003-48-9
Record name 4-[(Methylsulfanyl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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